N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-(2-phenylethoxy)phenyl}-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{2-(1-naphthylmethoxy)phenyl}-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, such as the presence of both dimethylamino and methylbenzyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
303106-29-8 |
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Molecular Formula |
C27H27N5O2 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-[2-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H27N5O2/c1-19-8-10-21(11-9-19)18-34-26-7-5-4-6-23(26)24-16-25(30-29-24)27(33)31-28-17-20-12-14-22(15-13-20)32(2)3/h4-17H,18H2,1-3H3,(H,29,30)(H,31,33)/b28-17+ |
InChI Key |
REKKYLTYYVYSHX-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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